![molecular formula C28H25N3O5S B14717415 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 7061-52-1](/img/structure/B14717415.png)
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan and phenyl groups. Key steps include:
Formation of the thiazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan group: This step involves the use of a furan derivative, which is coupled to the core structure using a palladium-catalyzed cross-coupling reaction.
Addition of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by reduction and functionalization to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in cellular signaling pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(5-methylfuran-2-yl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Lacks the N-(2-methylphenyl) group.
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Lacks the N-(2-methylphenyl) group and the 7-methyl group.
Uniqueness
The presence of the N-(2-methylphenyl) group and the 7-methyl group in 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide enhances its binding affinity and specificity for certain molecular targets, making it a more potent and selective compound compared to its analogs.
Eigenschaften
CAS-Nummer |
7061-52-1 |
|---|---|
Molekularformel |
C28H25N3O5S |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H25N3O5S/c1-15-7-5-6-8-19(15)30-26(33)24-17(3)29-28-31(25(24)21-12-9-16(2)36-21)27(34)23(37-28)14-18-10-11-20(32)22(13-18)35-4/h5-14,25,32H,1-4H3,(H,30,33) |
InChI-Schlüssel |
SDLFUQCIJTXWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



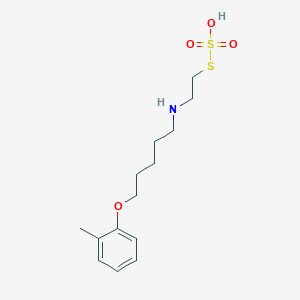

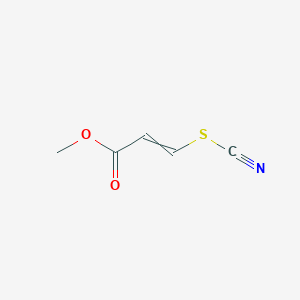

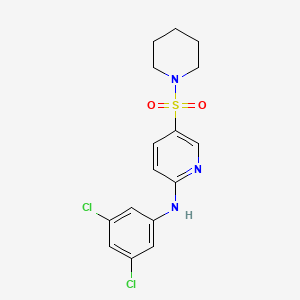

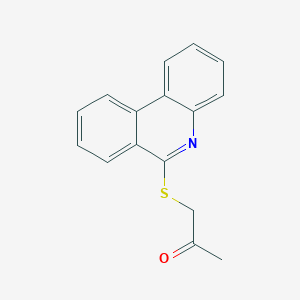
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
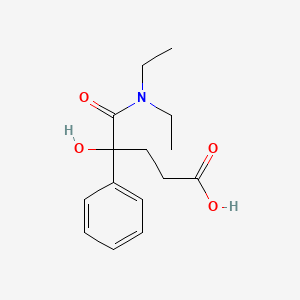

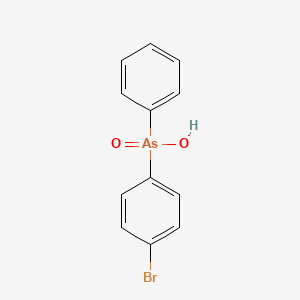

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
